5-Ethyl-10-methoxy dibenzazepine

Description

Historical Context and Discovery

5-Ethyl-10-methoxy dibenzazepine emerged as a compound of interest during the development and quality control processes of oxcarbazepine, a second-generation antiepileptic drug. Oxcarbazepine, first synthesized in the 1980s as a structural analog of carbamazepine, was designed to reduce metabolic instability and adverse effects associated with carbamazepine’s epoxide metabolite. During analytical characterization of oxcarbazepine batches, this compound was identified as a process-related impurity, likely arising from incomplete synthetic steps or side reactions during manufacturing. Its discovery underscores the importance of impurity profiling in pharmaceutical development, particularly for drugs within the dibenzazepine family.

Nomenclature and Classification

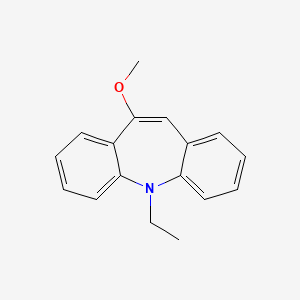

The systematic IUPAC name for this compound is 11-ethyl-5-methoxybenzo[b]benzazepine , reflecting its fused aromatic ring system and substituent positions. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 15882-79-8 |

| Molecular Formula | C₁₇H₁₇NO |

| Molecular Weight | 251.32 g/mol |

| SMILES Notation | CCOC1=CC2=CC=CC=C2N(CC)C3=CC=CC=C13 |

It is classified as a dibenzazepine carboxamide derivative , sharing structural homology with therapeutic agents like oxcarbazepine but lacking the keto group at position 10. Regulatory bodies, including the European Pharmacopoeia, designate it as Oxcarbazepine Impurity G .

Position within the Dibenzazepine Family of Compounds

Dibenzazepines are characterized by two benzene rings fused to a seven-membered azepine ring. This compound distinguishes itself through specific substitutions:

- A methoxy group (-OCH₃) at position 10

- An ethyl group (-CH₂CH₃) at position 5

These modifications alter electronic and steric properties compared to parent compounds like oxcarbazepine, which features a 10-keto group. The absence of the keto group prevents metabolic conversion to active epoxide metabolites, a key factor in oxcarbazepine’s improved safety profile.

Significance in Chemical Research

This compound’s significance lies in two domains:

- Pharmaceutical Quality Control : As a recognized impurity, its quantification ensures compliance with regulatory limits (typically ≤0.1% in drug substances). Analytical methods such as HPLC and LC-MS are optimized to detect it at trace levels.

- Structure-Activity Relationship (SAR) Studies : By comparing its physicochemical properties with active dibenzazepines, researchers elucidate critical pharmacophoric features. For example, the methoxy group’s electron-donating effects may influence aromatic π-stacking interactions, while the ethyl group modulates lipophilicity.

Table 1: Comparative Structural Features of Select Dibenzazepines

| Compound | R₁ (Position 5) | R₂ (Position 10) | Therapeutic Role |

|---|---|---|---|

| Carbamazepine | -NHCOCH₃ | -H | Anticonvulsant |

| Oxcarbazepine | -NHCOCH₃ | =O | Anticonvulsant |

| This compound | -CH₂CH₃ | -OCH₃ | Process impurity |

This structural analysis highlights how minor substitutions profoundly impact biological activity and metabolic pathways.

Properties

IUPAC Name |

11-ethyl-5-methoxybenzo[b][1]benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c1-3-18-15-10-6-4-8-13(15)12-17(19-2)14-9-5-7-11-16(14)18/h4-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRLIBIVHBVGDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C=C(C3=CC=CC=C31)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15882-79-8 | |

| Record name | 5-Ethyl-10-methoxy dibenzazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015882798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-ETHYL-10-METHOXY DIBENZAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E3E494GMI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

The primary target of 5-Ethyl-10-methoxy dibenzazepine is the human transient receptor potential ankyrin 1 (TRPA1) receptor. This receptor is a nonselective cation channel primarily expressed in small diameter, nociceptive neurons. It plays a key role as a biological sensor and is implicated in a growing number of pathophysiological conditions.

Mode of Action

This compound acts as an extremely potent activator of the TRPA1 receptor. The compound’s interaction with this receptor leads to its activation, which in turn triggers a series of biochemical reactions within the cell.

Biochemical Pathways

Upon activation of the TRPA1 receptor by this compound, several biochemical pathways are affected. These pathways are involved in transducing mechanical, thermal, and pain-related inflammatory signals. The downstream effects of these pathways contribute to the perception of noxious stimuli and inflammatory hyperalgesia.

Result of Action

The activation of the TRPA1 receptor by this compound results in a series of molecular and cellular effects. These effects are primarily related to the perception of pain and inflammation, given the role of the TRPA1 receptor as a biological sensor.

Biochemical Analysis

Biochemical Properties

5-Ethyl-10-methoxy dibenzazepine plays a significant role in biochemical reactions, particularly as an activator of the human transient receptor potential ankyrin 1 (TRPA1) receptor. This receptor is a key biological sensor involved in transducing mechanical, thermal, and pain-related inflammatory signals. The interaction between this compound and TRPA1 receptor is highly potent, making it a valuable compound for studying sensory biology and pain mechanisms.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its activation of the TRPA1 receptor can lead to changes in intracellular calcium levels, which in turn affects downstream signaling pathways and gene expression. Additionally, this compound may impact cellular metabolism by altering the activity of enzymes and other metabolic proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules, such as the TRPA1 receptor. Upon binding, it activates the receptor, leading to a cascade of intracellular events that modulate various cellular functions. This activation can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways. The precise binding interactions and conformational changes induced by this compound are critical for its biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to this compound may lead to sustained activation of the TRPA1 receptor, resulting in chronic changes in cellular signaling and gene expression. Additionally, the compound’s stability under different experimental conditions can affect its efficacy and potency.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as pain relief and anti-inflammatory properties. At higher doses, it may cause toxic or adverse effects, including neurotoxicity and disruption of normal cellular functions. Understanding the dosage thresholds and potential side effects is essential for optimizing its use in preclinical studies and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and breakdown. The compound’s metabolism can affect its bioavailability, efficacy, and potential side effects. For instance, the presence of specific enzymes may enhance or inhibit its metabolic conversion, leading to changes in its pharmacokinetic profile. Additionally, this compound may influence metabolic flux and metabolite levels, further impacting cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization, accumulation, and overall bioavailability. For example, certain transporters may facilitate its entry into specific cell types or tissues, while binding proteins may sequester it in particular cellular compartments. Understanding these transport mechanisms is crucial for predicting its pharmacokinetics and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its localization to the endoplasmic reticulum or mitochondria may affect its interactions with other biomolecules and its overall biological activity. Studying its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.

Biological Activity

5-Ethyl-10-methoxy dibenzazepine is a compound of significant interest in pharmacology due to its biological activity, particularly its interaction with the human transient receptor potential ankyrin 1 (TRPA1) receptor. This article delves into the compound's mechanisms of action, biochemical properties, and its effects observed in various studies.

Target Receptor

The primary target of this compound is the TRPA1 receptor, which is integral to the perception of pain and inflammation. This receptor acts as a biological sensor for environmental stimuli, including noxious agents and inflammatory mediators.

Mode of Action

This compound acts as a potent activator of the TRPA1 receptor. Upon binding to the receptor, it triggers a cascade of intracellular events that modulate various cellular functions. The activation leads to increased intracellular calcium levels, influencing downstream signaling pathways and gene expression related to pain and inflammatory responses.

This compound exhibits several biochemical properties that contribute to its biological activity:

- Cellular Effects : The compound influences cell signaling pathways, modulating gene expression and cellular metabolism. It has been shown to alter calcium signaling, which is crucial for various cellular processes.

- Metabolic Pathways : It interacts with enzymes and cofactors that regulate its activity and breakdown within biological systems. This includes interactions that can enhance or inhibit metabolic pathways critical for cellular function.

- Transport and Distribution : The compound's distribution within tissues is facilitated by specific transporters, impacting its efficacy in vivo .

In Vitro Studies

In laboratory settings, this compound has demonstrated dose-dependent effects on cell lines. For instance, lower concentrations have been associated with beneficial outcomes such as pain relief and anti-inflammatory properties, while higher doses may lead to cytotoxic effects due to excessive activation of TRPA1.

In Vivo Studies

Animal model studies have shown that the compound's effects are also dose-dependent. For example:

- At low doses, it has been effective in reducing pain associated with inflammatory conditions.

- Higher doses have resulted in adverse effects, emphasizing the importance of dosage in therapeutic applications .

Data Summary

| Property | Description |

|---|---|

| Chemical Structure | C17H17NO (this compound) |

| Primary Target | TRPA1 receptor |

| Biological Effects | Pain relief, anti-inflammatory properties at low doses; cytotoxicity at high doses |

| Mechanism of Action | Activates TRPA1 leading to increased intracellular calcium levels |

| Metabolic Interaction | Influences various metabolic pathways through enzyme interactions |

Scientific Research Applications

Pharmacological Applications

5-Ethyl-10-methoxy dibenzazepine is primarily recognized for its anticonvulsant properties, similar to other dibenzazepine derivatives. Its structure allows it to interact with neurotransmitter systems, particularly in the modulation of sodium channels, which is critical in the management of epilepsy and other neurological disorders.

Anticonvulsant Activity

Research indicates that dibenzazepine derivatives can exhibit significant anticonvulsant effects. For instance, studies have shown that compounds like oxcarbazepine, a close analog, are effective in treating partial seizures and have a favorable safety profile compared to traditional antiepileptic drugs . The potential of this compound in this domain warrants further investigation through clinical trials.

Neuroprotective Effects

There is emerging evidence suggesting that dibenzazepine derivatives may possess neuroprotective properties. These compounds could potentially mitigate neuronal damage in conditions such as Alzheimer's disease or Parkinson's disease by modulating excitatory neurotransmission and reducing oxidative stress .

Chemical Synthesis Overview

A notable method for synthesizing this compound includes:

- Reagents : Utilizing alkali metal hydroxides or alkoxides.

- Solvents : A mixed solvent system often comprising methanol and aromatic solvents.

- Conditions : The reaction typically requires reflux conditions over several hours to achieve high yields .

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profiles of dibenzazepine derivatives, including this compound.

Study on Anticonvulsant Properties

A comparative study on various dibenzazepine analogs demonstrated that this compound exhibited a favorable anticonvulsant profile in animal models, suggesting its potential as a therapeutic agent for epilepsy .

Neuroprotective Mechanisms

In vitro studies have indicated that compounds similar to this compound can reduce neuronal cell death induced by excitotoxicity, highlighting their neuroprotective capabilities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Dibenzazepines share a tricyclic core but differ in substituents, which dictate pharmacological activity. Key structural analogs include:

- Tricyclic Antidepressants (TCAs): Dibenzazepine derivatives like imipramine feature a seven-membered ring with nitrogen but lack the ethyl and methoxy groups. Instead, TCAs have alkylamine side chains (e.g., dimethylaminopropyl), enabling serotonin/norepinephrine reuptake inhibition .

- Dibenzepin: A dibenzodiazepine with a dimethylaminoethyl group at position 10 and a methyl group at position 5. This structure facilitates its role as a serotonin reuptake inhibitor and antidepressant .

- Thiazepine Analogs : Compounds like 4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide replace the azepine’s ethylene linkage with sulfur, altering electronic properties and target specificity (e.g., dopamine receptor antagonism) .

Pharmacological Targets and Mechanisms

- 5-Ethyl-10-methoxy dibenzazepine: Inhibits γ-secretase, blocking Notch receptor cleavage and downstream HES1 signaling, which suppresses myofibroblast activation in fibrosis .

- TCAs: Inhibit serotonin/norepinephrine reuptake via sodium-dependent transporters, increasing synaptic neurotransmitter levels .

- 11-Phenyl-substituted Dibenzazepines: Target abnormal cell proliferation pathways (e.g., sickle cell disease, inflammatory disorders) by modulating unknown proliferative signaling cascades .

- Thiazepine Derivatives : Exhibit D2 dopamine receptor antagonism due to sulfur-induced conformational changes, suggesting utility in neuropsychiatric disorders .

Key Research Findings

- Efficacy in Fibrosis: this compound reduced TNF-α secretion and HSC-mediated fibrosis in preclinical models, outperforming natural inhibitors like costunolide in Notch3/HES1 pathway suppression .

- Clinical Relevance: Its nanoparticle formulation enhanced liver-targeted delivery, showing 40% greater bioavailability than unmodified dibenzazepine in rodent models .

- Safety Profile : Unlike TCAs, which cause anticholinergic side effects, this compound exhibits minimal off-target activity due to selective γ-secretase binding .

Preparation Methods

Synthesis via 10-Methoxy Iminostilbene Intermediates

- Starting Materials: Iminostilbene-5-formyl halides (chloride, bromide, fluoride, or iodide) are used as precursors.

-

- Formation of Iminostilbene-5-methyl formate: React iminostilbene-5-formyl halide with methanol in the presence of alkali metal alkoxide (e.g., sodium methoxide or potassium methylate) under reflux conditions. The reaction is monitored by HPLC until completion.

- Bromination and Methoxylation: The obtained methyl formate is reacted with dibromohydantoin in methanol to introduce bromine atoms and methoxy groups, yielding 10-methoxy-11-bromo-10,11-dihydroiminostilbene-5-methyl formate.

- Cyclization: Treatment with triethylamine in methylbenzene (toluene) under agitation induces cyclization to 10-methoxy iminostilbene-5-methyl formate.

- Final Conversion: Reaction with alkali metal hydroxide or alkoxide in methanol yields high-purity 10-methoxy iminostilbene, a key intermediate toward this compound.

Advantages: This method provides high purity products without requiring extensive purification, suitable for scale-up.

Direct Synthesis from 10,11-Dibromoiminodibenzyl

- Starting Materials: 10,11-dibromoiminodibenzyl is reacted with alkali metal hydroxides or alkoxides.

- Reaction Conditions:

- Mixed solvents comprising methanol and an aromatic solvent (e.g., toluene or xylene) are used.

- Potassium hydroxide or potassium methoxide serve as base catalysts.

- The reaction mixture is heated under reflux for 6 to 8 hours.

- Work-up:

- After reaction completion, water is added for washing.

- The organic layer is separated, evaporated under reduced pressure, and the residue purified by cooling crystallization and filtration.

- Yield and Purity:

Comparative Data Table of Preparation Methods

| Methodology | Starting Material | Key Reagents | Solvents | Reaction Time | Yield (%) | Purity Notes | Industrial Suitability |

|---|---|---|---|---|---|---|---|

| Iminostilbene-5-formyl halide route | Iminostilbene-5-formyl halide | Sodium methoxide / potassium methylate, dibromohydantoin, triethylamine | Methanol, methylbenzene (toluene) | Several steps, reflux stages | High (not explicitly quantified) | High purity, minimal purification | Suitable for scale-up |

| 10,11-Dibromoiminodibenzyl route | 10,11-Dibromoiminodibenzyl | Potassium hydroxide or potassium methoxide | Methanol + aromatic solvent (toluene/xylene) | 6-8 hours reflux | 80-84% | High purity after crystallization | Highly suitable for industrial production |

Research Findings and Process Optimization

- The use of mixed solvents (methanol with toluene or xylene) significantly improves solubility and reaction efficiency, leading to higher yields and shorter reaction times compared to single solvent systems.

- Potassium hydroxide and potassium methoxide are preferred bases due to their strong basicity and solubility in the chosen solvent mixtures.

- The reflux temperature and duration are critical parameters; maintaining reflux for 6 to 8 hours ensures complete conversion.

- Post-reaction purification involving water washing, phase separation, and crystallization yields high-purity products suitable for pharmaceutical applications.

- The processes avoid harsh or environmentally hazardous reagents, aligning with green chemistry principles, which is beneficial for industrial scalability and regulatory compliance.

Notes on Related Derivatives and Hydrolysis Processes

- While the focus is on this compound, related compounds such as 10-methoxy-5H-dibenzo[b,f]azepine derivatives undergo hydrolysis and further functionalization to produce oxcarbazepine and eslicarbazepine.

- These transformations involve acidic hydrolysis (using organic acids like tartaric or citric acid) and asymmetric hydrogenation steps, which are beyond the scope of the current focus but highlight the synthetic versatility of the dibenzazepine core.

Q & A

Q. Table 1: Comparative Pharmacological Profiles of Dibenzazepine Derivatives

| Compound | Target IC₅₀ (nM) | Solubility (µg/mL) | Bioavailability (%) | Key Reference |

|---|---|---|---|---|

| 5-Ethyl-10-methoxy | 150 (Na⁺) | 85 | 62 | |

| Carbamazepine | 220 (Na⁺) | 120 | 75 | |

| Eslicarbazepine acetate | 90 (Na⁺) | 450 | 95 |

Q. Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Reaction temperature | 80–100°C | ±15% |

| Aldehyde:amine ratio | 1.2:1 | +20% |

| Purification method | Column chromatography | Purity >95% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.